3-(3-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole core substituted with a thione group and aromatic moieties. Its structure includes a 3-chlorophenyl group at position 3 and a 4-(trifluoromethyl)benzylidene Schiff base at position 4 (Figure 1). The chlorine atom and trifluoromethyl group are electron-withdrawing, influencing electronic distribution, reactivity, and intermolecular interactions. Such derivatives are typically synthesized via condensation of 4-amino-triazole-thiones with substituted benzaldehydes under acidic conditions .
Properties
CAS No. |
478255-35-5 |
|---|---|
Molecular Formula |
C16H10ClF3N4S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H10ClF3N4S/c17-13-3-1-2-11(8-13)14-22-23-15(25)24(14)21-9-10-4-6-12(7-5-10)16(18,19)20/h1-9H,(H,23,25)/b21-9+ |
InChI Key |
HTQPDTXPODCBRA-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Key Structural Variants and Properties:
Observations:
- Electronic Effects: The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and electron-withdrawing effects compared to halogens (Cl, F) or methoxy groups. This may improve membrane permeability in biological systems.
- Melting Points: Fluorinated derivatives (e.g., compound 6k, mp 179°C) exhibit higher melting points than non-halogenated analogs due to stronger dipole-dipole interactions .
- Spectral Signatures: The C=N stretch in IR (~1511 cm⁻¹) is consistent across analogs, confirming Schiff base formation. Aromatic proton signals in ¹H NMR vary based on substituent position (meta vs. para) .
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